molecular formula C48H36BLi B13090204 Lithiumtetra([1,1'-biphenyl]-4-yl)borate

Lithiumtetra([1,1'-biphenyl]-4-yl)borate

Cat. No.: B13090204
M. Wt: 630.6 g/mol
InChI Key: WZXWHSRIHWNEJQ-UHFFFAOYSA-N
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Description

Lithiumtetra([1,1'-biphenyl]-4-yl)borate is a lithium borate salt featuring four [1,1'-biphenyl]-4-yl groups coordinated to a central boron atom. This compound belongs to the class of tetraarylborates, which are characterized by their bulky organic substituents and unique electrochemical properties. Such borates are often utilized in lithium-ion batteries as electrolyte additives or salts due to their ability to stabilize solid-electrolyte interphases (SEI) and enhance ionic conductivity .

Properties

Molecular Formula

C48H36BLi

Molecular Weight

630.6 g/mol

IUPAC Name

lithium;tetrakis(4-phenylphenyl)boranuide

InChI

InChI=1S/C48H36B.Li/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40;/h1-36H;/q-1;+1

InChI Key

WZXWHSRIHWNEJQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithiumtetra([1,1’-biphenyl]-4-yl)borate typically involves the reaction of lithium hydroxide with [1,1’-biphenyl]-4-ylboronic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The mixture is heated to a specific temperature to facilitate the reaction, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of lithiumtetra([1,1’-biphenyl]-4-yl)borate involves large-scale reactors and stringent quality control measures. The raw materials are sourced with high purity, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous testing to ensure it meets the required specifications for use in various applications .

Chemical Reactions Analysis

Types of Reactions

Lithiumtetra([1,1’-biphenyl]-4-yl)borate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of lithiumtetra([1,1’-biphenyl]-4-yl)borate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of lithiumtetra([1,1’-biphenyl]-4-yl)borate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield biphenyl derivatives, while reduction reactions can produce simpler borate compounds .

Scientific Research Applications

Lithiumtetra([1,1’-biphenyl]-4-yl)borate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of lithiumtetra([1,1’-biphenyl]-4-yl)borate involves its interaction with various molecular targets and pathways. In high-voltage lithium batteries, the compound acts as an electrolyte, facilitating the movement of lithium ions between the anode and cathode. This process is crucial for the efficient storage and release of energy. The compound’s unique structure allows it to stabilize the electrolyte and prevent degradation, thereby enhancing the battery’s performance and lifespan .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Borate Compounds

Lithium Difluoro(oxalato)borate (LiDFOB)

LiDFOB combines fluorine and oxalate ligands with boron, offering a balance of thermal stability and electrochemical performance. Key comparisons:

  • Thermal Stability : LiDFOB decomposes at ~200°C, higher than LiPF₆ (~80°C), due to robust B–F and B–O bonds . Lithiumtetra([1,1'-biphenyl]-4-yl)borate likely exhibits superior thermal stability (>250°C) owing to aromatic biphenyl groups, which resist oxidative degradation .
  • SEI Formation: LiDFOB forms LiF and LiBO₂-rich SEI layers, improving cycle life in high-voltage cathodes . The biphenyl borate may generate organic-rich SEI layers, enhancing compatibility with silicon anodes .

Lithium Tetraborate (Li₂B₄O₇)

Li₂B₄O₇ has a polymeric borate backbone with trigonal/tetrahedral boron coordination . Contrasts include:

  • Solubility: Li₂B₄O₇ is moderately water-soluble (for analytical applications), whereas this compound is hydrophobic, making it suitable for non-aqueous electrolytes .
  • Conductivity : Li₂B₄O₇ has low ionic conductivity (~10⁻⁶ S/cm), while aryl borates like the target compound achieve ~10⁻³ S/cm in organic solvents due to delocalized charge distribution .

Lithium Bis(oxalato)borate (LiBOB)

LiBOB is a high-stability salt but suffers from poor solubility in carbonate solvents (<0.8 M). In contrast:

  • Solubility : The biphenyl groups in this compound likely enhance solubility (>1.0 M) in esters and fluorinated solvents, akin to tris(2-fluoroethyl) borate (TFEB) .
  • Electrochemical Window : LiBOB operates up to 4.5 V, while the target compound’s aromatic structure may extend stability beyond 5.0 V, critical for next-gen cathodes .

Performance Metrics Table

Property This compound LiDFOB Li₂B₄O₇ LiBOB
Thermal Decomposition >250°C (estimated) ~200°C >900°C ~300°C
Solubility (EC/DMC) >1.0 M (predicted) 0.5–1.0 M Insoluble <0.8 M
Ionic Conductivity ~10⁻³ S/cm (estimated) ~10⁻³ S/cm ~10⁻⁶ S/cm ~10⁻⁴ S/cm
SEI Composition Organic-rich LiF/LiBO₂ N/A Li₂C₂O₄

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